1-(5-Aminopyrazin-2-yl)ethanol
Description
1-(5-Aminopyrazin-2-yl)ethanol is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 5 and an ethanol moiety at position 2. Pyrazine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(5-aminopyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-2-9-6(7)3-8-5/h2-4,10H,1H3,(H2,7,9) |
InChI Key |
OOHRNAIBPVHFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=N1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-Aminopyrazin-2-yl)ethanol with analogous heterocyclic ethanol derivatives, focusing on structural motifs, physicochemical properties, and synthetic approaches.
Structural Features
Key Observations :
- Heterocycle Diversity: Pyrazine (target compound) vs. pyridine, pyrimidine, or tetrazole (analogues) influences electronic properties and binding specificity.
- Substituent Effects: The 5-amino group in the target compound may enhance solubility and hydrogen-bonding compared to bromo (in ) or aryl groups (in ).
- Side Chain: Ethanol side chains (target, ) improve hydrophilicity relative to ethanone (), which may reduce metabolic clearance .
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s predicted LogD (~-1.5 to -2.0) aligns with , suggesting favorable aqueous solubility. Bromine in likely increases LogD, reducing solubility.
- Hydrogen Bonding: The target’s dual H-bond donors (amino and ethanol -OH) may enhance target engagement compared to , which lacks an amino group.
Key Observations :
- The ethanol side chain in the target compound may require milder conditions than ethanone derivatives (e.g., ), avoiding harsh acylating agents.
- Piperazine incorporation (as in ) often necessitates protecting group strategies, increasing synthetic complexity compared to the target’s simpler ethanol substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
